

# Elafibranor's Therapeutic Effects on Liver Fibrosis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                   |           |
|----------------------|-------------------|-----------|
| Compound Name:       | (E/Z)-Elafibranor |           |
| Cat. No.:            | B1671153          | Get Quote |

Elafibranor, a dual peroxisome proliferator-activated receptor alpha and delta (PPAR $\alpha/\delta$ ) agonist, has been investigated for its therapeutic potential in various chronic liver diseases characterized by fibrosis. This guide provides a comparative analysis of Elafibranor's efficacy, particularly in nonalcoholic steatohepatitis (NASH), primary biliary cholangitis (PBC), and primary sclerosing cholangitis (PSC), with supporting data from clinical and preclinical studies. A comparison with Obeticholic Acid (OCA), another agent investigated for liver fibrosis, is included where data is available.

### **Mechanism of Action**

Elafibranor's therapeutic effects are mediated through the activation of PPARα and PPARδ, nuclear receptors that play a crucial role in metabolism and inflammation.[1] Activation of PPARα enhances fatty acid oxidation in the liver, thereby reducing the lipid accumulation that can drive liver injury.[2] PPARδ activation contributes to improved insulin sensitivity and has anti-inflammatory effects.[3] Collectively, this dual agonism targets key pathways in the pathogenesis of liver disease, aiming to reduce steatosis, inflammation, and subsequent fibrosis.[3] One of the downstream anti-inflammatory mechanisms involves the suppression of the lipopolysaccharide (LPS)/toll-like receptor 4 (TLR4)/nuclear factor kappa B (NF-κB) signaling pathway.[4][5]





Click to download full resolution via product page

**Caption:** Elafibranor's dual PPAR $\alpha/\delta$  signaling pathway.

### **Clinical Trial Data on Liver Fibrosis**

The reproducibility of Elafibranor's therapeutic effects on liver fibrosis has shown variability across different liver diseases.

### **Nonalcoholic Steatohepatitis (NASH)**

The Phase 3 RESOLVE-IT trial evaluated Elafibranor in patients with NASH and fibrosis (stages F2-F3). The trial was discontinued due to a lack of efficacy at the interim analysis, as it



did not meet the primary endpoint of NASH resolution without worsening of fibrosis, nor the key secondary endpoint of fibrosis improvement of at least one stage.[6][7]

Table 1: Elafibranor in NASH with Fibrosis (RESOLVE-IT Trial Interim Analysis)[6][7]

| Endpoint                                            | Elafibranor 120mg<br>(n=717) | Placebo (n=353) | p-value |
|-----------------------------------------------------|------------------------------|-----------------|---------|
| NASH Resolution<br>without Worsening of<br>Fibrosis | 19.2%                        | 14.7%           | NS      |
| Fibrosis Improvement (≥1 stage)                     | 24.5%                        | 22.4%           | NS      |

NS: Not Significant

For comparison, the Phase 3 REGENERATE trial of Obeticholic Acid (OCA) in a similar patient population did show a statistically significant improvement in liver fibrosis.

Table 2: Obeticholic Acid in NASH with Fibrosis (REGENERATE Trial)[1][3][4][8]

| Endpoint                                                        | OCA 10mg                      | OCA 25mg                      | Placebo |
|-----------------------------------------------------------------|-------------------------------|-------------------------------|---------|
| Fibrosis Improvement<br>(≥1 stage) with no<br>worsening of MASH | 18.5% (p<0.001 vs<br>placebo) | 19.5% (p<0.001 vs<br>placebo) | 10.0%   |
| Overall Fibrosis<br>Improvement (≥1<br>stage)                   | 37.1%                         | 39.3%                         | 27.0%   |

# Primary Biliary Cholangitis (PBC) & Primary Sclerosing Cholangitis (PSC)

In contrast to NASH, Elafibranor has demonstrated more promising results in cholestatic liver diseases. The Phase 3 ELATIVE trial in PBC patients showed that Elafibranor led to sustained



improvements in biomarkers of cholestasis and stabilization of fibrosis markers. Similarly, the Phase 2 ELMWOOD trial in PSC patients showed stabilization of non-invasive markers of liver fibrosis.[2][9]

Table 3: Elafibranor's Effect on Non-Invasive Fibrosis Markers

| Trial (Disease)      | Treatment Group   | Change in Fibrosis<br>Markers                                                                                                                                                        |
|----------------------|-------------------|--------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| ELATIVE (PBC)[10]    | Elafibranor 80mg  | Liver stiffness measurement (LSM) and Enhanced Liver Fibrosis (ELF™) scores showed a trend for stability up to Week 156.                                                             |
| ELMWOOD (PSC)[9][11] | Elafibranor 80mg  | LS mean treatment difference<br>vs. placebo in change from<br>baseline in ELF™ scores:<br>-0.19.                                                                                     |
| ELMWOOD (PSC)[9][11] | Elafibranor 120mg | LS mean treatment difference vs. placebo in change from baseline in ELF™ scores: -0.28. Markers of liver fibrosis remained stable compared to deterioration in the placebo group.[2] |

## **Preclinical Comparative Data**

Preclinical studies in mouse models of NASH have provided a more direct comparison between Elafibranor and OCA.

Table 4: Preclinical Comparison of Elafibranor and OCA in Mouse Models of NASH[12][13][14]



| Study Parameter     | Elafibranor (30<br>mg/kg)                                        | Obeticholic Acid<br>(30 mg/kg)                                   | Key Findings                                                                                                                            |
|---------------------|------------------------------------------------------------------|------------------------------------------------------------------|-----------------------------------------------------------------------------------------------------------------------------------------|
| Fibrosis Severity   | Reduced fibrosis<br>severity.                                    | Did not reduce fibrosis severity.                                | In diet-induced obese mouse models, only Elafibranor demonstrated a reduction in the histopathological score for fibrosis severity.[12] |
| Gene Expression     | Distinct hepatic gene expression profile.                        | Distinct hepatic gene expression profile.                        | Mono-therapies elicited different gene expression changes. Combination therapy led to profound transcriptome changes.[14]               |
| Histopathology      | Reduced scores for steatosis and inflammation.                   | Reduced scores for steatosis and inflammation.                   | Both drugs improved steatosis and inflammation.[12]                                                                                     |
| Collagen Deposition | Reduced Collagen 1a1 content (driven by liver weight reduction). | Reduced Collagen 1a1 content (driven by liver weight reduction). | Both drugs reduced total liver collagen content, which was associated with a reduction in overall liver weight.[12]                     |

# Experimental Protocols Representative Preclinical Liver Fibrosis Induction and Treatment

This protocol is a synthesis of methodologies described in preclinical studies evaluating antifibrotic agents.[12][14]





Click to download full resolution via product page

**Caption:** General experimental workflow for preclinical evaluation.

Methodologies:



- Animal Models: Male wild-type C57BL/6J (DIO-NASH) or Lep ob/ob (ob/ob-NASH) mice are commonly used.[12] Fibrosis is induced by feeding a diet high in trans-fat (40%), fructose (20%), and cholesterol (2%) for 21 to 30 weeks.[12]
- Treatment Administration: Elafibranor or OCA are typically administered daily via oral gavage (PO, QD) for a period of several weeks (e.g., 8 weeks).[12]
- Histological Analysis of Fibrosis:
  - Tissue Preparation: Liver tissue is fixed in formalin and embedded in paraffin. Sections of
     4-5 µm are cut for staining.[15]
  - Staining: Sirius Red or Masson's trichrome stains are used to visualize collagen fibers.[16]
     Sirius Red is often preferred for quantitative analysis as it binds specifically to collagen and can be quantified using digital image analysis to determine the collagen proportional area (CPA).[17]
  - Scoring: Fibrosis is staged using a semi-quantitative scoring system, such as the NASH
     CRN system, which evaluates the pattern and extent of fibrosis (Stage 0 to 4).[16][18]
- Gene Expression Analysis:
  - RNA Extraction: Total RNA is extracted from liver tissue samples using standard commercial kits.
  - Quantitative Real-Time PCR (qPCR): The expression of key fibrogenic genes (e.g., Collagen Type I alpha 1 [Col1a1], alpha-smooth muscle actin [α-SMA], and Tissue inhibitor of metalloproteinases 1 [TIMP-1]) is quantified.[19] Results are typically normalized to a housekeeping gene (e.g., GAPDH).

### Conclusion

The therapeutic effects of Elafibranor on liver fibrosis show a dependency on the underlying disease etiology. While preclinical studies in NASH models suggested a potential anti-fibrotic effect, this was not reproduced in the Phase 3 RESOLVE-IT clinical trial, which was discontinued for futility.[6][12] In contrast, for cholestatic liver diseases such as PBC and PSC, Elafibranor has demonstrated a more favorable profile, leading to the stabilization of non-



invasive markers of liver fibrosis and improvements in biochemical markers of liver injury.[10][9] This suggests that the reproducibility of Elafibranor's anti-fibrotic effects is context-dependent. When compared to OCA, Elafibranor showed superior efficacy in reducing fibrosis severity in preclinical NASH models, although OCA demonstrated a statistically significant anti-fibrotic effect in its Phase 3 NASH trial where Elafibranor did not.[1][12] These divergent outcomes underscore the complexity of liver fibrosis and the importance of selecting appropriate patient populations for targeted therapies. Further research is needed to fully elucidate the specific contexts in which Elafibranor can provide a reproducible therapeutic benefit for liver fibrosis.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. hcplive.com [hcplive.com]
- 2. discover-pharma.com [discover-pharma.com]
- 3. firstwordpharma.com [firstwordpharma.com]
- 4. Intercept Announces Positive Data in Fibrosis due to NASH [globenewswire.com]
- 5. Elafibranor: A promising therapeutic approach for liver fibrosis and gut barrier dysfunction in alcohol-associated liver disease PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. GENFIT: Announces Results from Interim Analysis of RESOLVE-IT Phase 3 Trial of Elafibranor in Adults with NASH and Fibrosis | GENFIT [ir.genfit.com]
- 7. Elafibranor fails interim analysis of RESOLVE-IT Phase III trial of non-alcoholic steatohepatitis (NASH) | Medicines Awareness Service [medicinesresources.nhs.uk]
- 8. REGENERATE study: Obeticholic acid shows antifibrotic benefit in NASH Medical Conferences [conferences.medicom-publishers.com]
- 9. medpagetoday.com [medpagetoday.com]
- 10. gut.bmj.com [gut.bmj.com]
- 11. Safety and efficacy of elafibranor in primary sclerosing cholangitis: The ELMWOOD phase II randomized-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]



- 12. Metabolic and hepatic effects of liraglutide, obeticholic acid and elafibranor in dietinduced obese mouse models of biopsy-confirmed nonalcoholic steatohepatitis PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Metabolic and hepatic effects of liraglutide, obeticholic acid and elafibranor in dietinduced obese mouse models of biopsy-confirmed nonalcoholic steatohepatitis PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. Histopathological evaluation of liver fibrosis and cirrhosis regression PMC [pmc.ncbi.nlm.nih.gov]
- 17. Image analysis of liver collagen using sirius red is more accurate and correlates better with serum fibrosis markers than trichrome PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Fibrosis severity scoring on Sirius red histology with multiple-instance deep learning PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Elafibranor's Therapeutic Effects on Liver Fibrosis: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1671153#reproducibility-of-elafibranor-s-therapeutic-effects-on-liver-fibrosis]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com